N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further modified with a 4-methoxyphenyl substituent. This structure combines a fused chromene-pyrimidine system with a thioether bridge, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzyme or receptor interactions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJINDPSTZHSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.56 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, derivatives of pyrimidine and chromene have been studied for their roles as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.
Inhibition of Acetylcholinesterase (AChE)
Preliminary studies suggest that this compound may exhibit AChE inhibitory activity. Compounds with similar chromeno-pyrimidine structures have shown significant inhibition percentages at specific concentrations. For example, a related compound demonstrated a 52% inhibition at 50 µM concentration against AChE .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds:
- Acetylcholinesterase Inhibition : A study highlighted that certain chromeno-pyrimidine derivatives exhibited strong AChE inhibitory activity with IC50 values ranging from 5.4 to 10.4 µM . This suggests that this compound may also possess similar inhibitory effects.
- Anticancer Activity : Research on pyrimidine derivatives indicated their potential to inhibit cell migration and invasion in cancer models . This aligns with the structural features of this compound.
- Antimicrobial Studies : Investigations into related compounds have shown notable antimicrobial activities. For example, pyrazole derivatives demonstrated significant antifungal effects, suggesting that modifications to the core structure can yield potent antimicrobial agents .
Scientific Research Applications
Structural Formula
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 358.47 g/mol
The structural representation can be summarized as follows:\text{N 4 Methoxyphenyl 2 2 4 methylphenyl 5H chromeno 2 3 D pyrimidin 4 YL sulfanyl}acetamide}
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Compounds with similar chromeno-pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of chromeno-pyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Chromone derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that certain analogs of the compound exhibit moderate to strong activity against common pathogens, suggesting its potential use in treating infections .
Neuroprotective Effects
Neuroprotective properties have been associated with compounds containing chromene and pyrimidine moieties. Studies indicate that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This suggests a potential application in developing therapies for conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Activity against bacteria and fungi | |
| Neuroprotective | Reduction of oxidative stress in neural tissues |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(4-Methoxyphenyl)-2-{...} | Moderate | Moderate | Yes |
| Chromeno[2,3-D]pyrimidine Derivative A | High | Low | Yes |
| Chromone Derivative B | Low | High | No |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of chromeno-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as new anticancer agents .
Case Study 2: Antimicrobial Screening
A screening study conducted on various chromone derivatives revealed that certain compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis suggested that modifications at the methoxy position enhanced antimicrobial potency .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The acetamide group and methoxyphenyl substituent participate in alkylation and acylation under basic conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methylacetamide | 72% | |
| Acylation | Acetyl chloride, pyridine, RT | 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)propanamide | 65% |
-
Key Observations :
-
Alkylation occurs preferentially at the acetamide nitrogen.
-
Acylation with acetyl chloride retains the chromeno-pyrimidine core but modifies the acetamide side chain.
-
Sulfonation and Oxidation
The sulfanyl (-S-) group undergoes sulfonation and oxidation to form sulfonic acids or sulfone derivatives.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, CHCl₃, 0°C | 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfonyl}-N-(4-methoxyphenyl)acetamide | 58% | |
| Oxidation | H₂O₂, acetic acid, 50°C | 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfinyl}-N-(4-methoxyphenyl)acetamide | 41% |
-
Mechanistic Insights :
-
Sulfonation introduces a sulfonyl group (-SO₂-), enhancing polarity.
-
Controlled oxidation with H₂O₂ selectively yields sulfoxide intermediates.
-
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Thiol Displacement | NaSH, ethanol, reflux | 2-Mercapto-N-(4-methoxyphenyl)acetamide + Chromeno-pyrimidine thiol derivative | 83% |
-
Applications :
-
This reaction enables modular functionalization of the chromeno-pyrimidine core for drug discovery.
-
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetic acid + 4-Methoxyaniline | 89% | |
| Basic Hydrolysis | NaOH (10%), ethanol, 80°C | Sodium 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate | 76% |
-
Structural Impact :
-
Hydrolysis cleaves the acetamide bond, generating bioactive carboxylic acid derivatives.
-
Cycloaddition and Cross-Coupling
The chromeno-pyrimidine core participates in cycloaddition and palladium-catalyzed coupling reactions.
-
Significance :
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique reactivity patterns:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| N-(3-Methoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | Methyl substituent on chromeno-pyrimidine | Reduced electrophilicity at the sulfanyl group compared to the target compound |
| 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide | Fluorophenyl group | Enhanced oxidative stability due to electron-withdrawing fluorine |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromeno-Pyrimidine Cores
- 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide This analogue replaces the 4-methoxyphenyl group with a 4-methylphenyl and introduces an ethoxy substituent at position 9 of the chromene ring.
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide This compound substitutes the chromeno-pyrimidine core with a benzothieno-pyrimidine system and adds a chloro substituent. The hexahydrobenzothieno ring reduces aromaticity, likely affecting binding affinity to hydrophobic targets .
Heterocyclic Variations in Sulfanyl-Acetamide Derivatives
VUAA-1 and OLC-12 (Orco Agonists)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) feature triazole-based heterocycles instead of pyrimidine. These compounds exhibit strong Orco channel activation, suggesting that the triazole ring may enhance receptor interaction compared to pyrimidine-based systems .- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) This derivative replaces the chromeno-pyrimidine with an oxadiazole ring and an indole substituent.
Substituent Effects on Acetamide Moieties
- Benzothiazole Derivatives (European Patent Application EP3348550A1) Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide prioritize benzothiazole over pyrimidine.
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
This compound introduces a sulfonamide group instead of a sulfanyl linkage. Crystallographic studies reveal stabilized conformations via N—H···O hydrogen bonds, highlighting the importance of hydrogen-bonding networks in acetamide derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Effect on Properties |
|---|---|
| 4-Methoxyphenyl | Enhances solubility via polar methoxy group; may participate in hydrogen bonding |
| 4-Methylphenyl | Increases hydrophobicity; improves membrane permeability |
| Ethoxy (chromene C9) | Boosts lipophilicity; may prolong half-life |
| Chloro (aromatic) | Electron-withdrawing; alters electronic density of aromatic systems |
Research Findings and Gaps
- Structural Insights: Chromeno-pyrimidine derivatives exhibit rigid, planar architectures conducive to intercalation or π-π stacking, whereas benzothieno-pyrimidines offer conformational flexibility .
- Biological Activity: Triazole-based analogues (e.g., VUAA-1) show pronounced receptor activation, suggesting heterocycle choice critically impacts efficacy . The target compound’s biological data remain unreported, highlighting a need for in vitro assays (e.g., microculture tetrazolium assays as in ).
- Synthetic Challenges : Introducing ethoxy or chloro groups requires precise control to avoid side reactions, as seen in patented benzothiazole syntheses .
Preparation Methods
Reaction Mechanism
- Activation : The pyrimidine intermediate (4-chloro-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine) is prepared by treating the core with phosphorus oxychloride.
- Nucleophilic Attack : The chloride leaving group is displaced by the sulfur nucleophile in the presence of a base like triethylamine. The reaction proceeds in anhydrous DMF at 80°C for 6–8 hours.
Representative Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Triethylamine |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Protecting Group Strategies
Sensitive functional groups, such as the acetamide’s amine, require protection during synthesis. The patent literature highlights tert-butyldimethylsilyl (TBS) groups for hydroxyl protection and Boc (tert-butyloxycarbonyl) for amines. For example:
- Amine Protection : The 4-methoxyaniline precursor is treated with di-tert-butyl dicarbonate to form a Boc-protected intermediate.
- Deprotection : After coupling, the Boc group is removed using trifluoroacetic acid in dichloromethane.
Green Chemistry Approaches
Eco-friendly methods prioritize solvent reduction and energy efficiency. A grinding technique, as demonstrated for chromene sulfonamides, is adapted for acetamide formation:
- Solvent-Free Amidation : 2-Chloroacetamide and 4-methoxyaniline are ground with potassium carbonate as a base. The mechanochemical reaction completes in 30 minutes with 85% yield.
- Ethanol Reflux : Alternative one-pot reactions in ethanol under reflux achieve comparable yields (78–82%) while minimizing waste.
Characterization and Validation
Synthetic intermediates and the final compound are validated using:
- Spectroscopy :
- Mass Spectrometry : The molecular ion peak at m/z 485.6 confirms the target compound’s molecular weight.
Challenges and Optimization
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis requires multi-step reactions involving nucleophilic substitution and coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions often proceed at 80–100°C to activate the sulfanyl group while avoiding decomposition .
- Catalysts : Palladium or copper catalysts may be used for cross-coupling steps involving chromeno-pyrimidine moieties .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the final product .
Q. How can structural integrity and purity of the compound be validated post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy, sulfanyl groups) and rule out regioisomers .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Purity >95% is typically required for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are effective .
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial susceptibility : Follow CLSI guidelines for bacterial/fungal strains, noting the compound’s solubility in DMSO/PBS .
Advanced Research Questions
Q. How can structural modifications improve the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity, monitored via shake-flask method .
- Metabolic stability : Assess hepatic microsomal clearance using LC-MS/MS to identify vulnerable sites (e.g., methoxy groups) .
- Prodrug strategies : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, COX-2) .
- MD simulations : GROMACS or AMBER can evaluate stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Compare protocols for variables like serum concentration or incubation time .
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in cell lysates .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding kinetics .
Critical Analysis of Evidence
- Synthesis routes in and differ in the use of 4-ethoxyaniline vs. 4-fluorophenyl intermediates, suggesting regioselectivity challenges.
- Biological activity contradictions (e.g., cytotoxicity in vs. lack of activity in ) may stem from assay conditions or cell line variability.
- Crystallography tools (SHELX, ORTEP) are critical for resolving structural ambiguities but require high-purity crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
